3-羟基-2-萘醛

描述

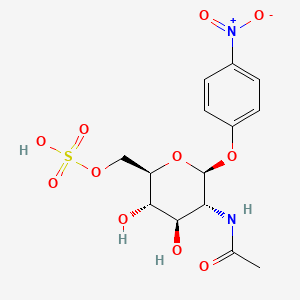

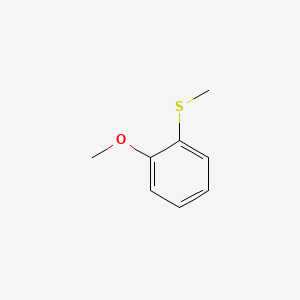

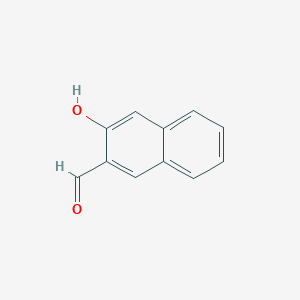

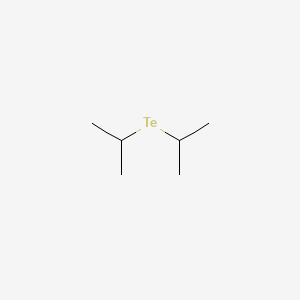

3-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the second position on the naphthalene ring

科学研究应用

3-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

Aldehydes like 3-hydroxy-2-naphthaldehyde are known to react with nucleophiles, such as nitrogen in hydroxylamine, to form oximes .

Mode of Action

3-Hydroxy-2-naphthaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones is a common reaction in organic chemistry and biochemistry, which can affect various biochemical pathways .

Result of Action

The formation of oximes and hydrazones can have various effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the reactions involving 3-hydroxy-2-naphthaldehyde .

生化分析

Biochemical Properties

3-Hydroxy-2-naphthaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 3-Hydroxy-2-naphthaldehyde on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, this compound has been shown to influence cell function

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy-2-naphthaldehyde involves various binding interactions with biomolecules. For instance, it has been shown to participate in reactions leading to the formation of oximes or hydrazones . These reactions involve the formation of a bond between the nitrogen atom in the hydrazine group and the carbon atom in the carbonyl group of the aldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-2-naphthaldehyde can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all play a role . For example, it has been used in the synthesis of fluorescent probes, which have shown changes in their fluorescence properties over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3-Hydroxy-2-naphthaldehyde in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

3-Hydroxy-2-naphthaldehyde is involved in various metabolic pathways. For instance, it has been implicated in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . In this pathway, 1-hydroxy-2-naphthoic acid, an intermediate metabolite, is further metabolized via the Phthalate Pathway .

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthol with formaldehyde under acidic conditions, followed by oxidation. Another method includes the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to form the intermediate 2-hydroxy-1-naphthaldehyde, which is then converted to 3-hydroxy-2-naphthaldehyde through further chemical transformations .

Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-naphthaldehyde often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

化学反应分析

Types of Reactions: 3-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hydroxy-2-naphthoic acid.

Reduction: Reduction of the aldehyde group yields 3-hydroxy-2-naphthylmethanol.

Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products:

Oxidation: 3-Hydroxy-2-naphthoic acid.

Reduction: 3-Hydroxy-2-naphthylmethanol.

Substitution: Various substituted naphthaldehyde derivatives depending on the substituents used.

相似化合物的比较

- 2-Hydroxy-1-naphthaldehyde

- 3-Hydroxy-2-naphthoic acid

- 2-Hydroxy-3-naphthaldehyde

Comparison: 3-Hydroxy-2-naphthaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, 2-hydroxy-1-naphthaldehyde has the hydroxyl and aldehyde groups in different positions, leading to variations in chemical behavior and applications.

属性

IUPAC Name |

3-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNDLUTTXSPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311255 | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-71-5 | |

| Record name | 581-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-hydroxy-2-naphthaldehyde and how is it typically characterized?

A1: 3-Hydroxy-2-naphthaldehyde is an organic compound featuring a naphthalene ring system with a hydroxyl group (-OH) at position 3 and an aldehyde group (-CHO) at position 2. [, , , ] This structure lends itself to forming Schiff bases through condensation reactions with primary amines. [, , ] Characterization is commonly achieved through techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction. [, , ] These methods help elucidate its structure, electronic properties, and interactions with other molecules.

Q2: How does the structure of 3-hydroxy-2-naphthaldehyde influence its electrochemical properties and what implications does this have for its metal complexes?

A2: The position of the hydroxyl group relative to the aldehyde group in 3-hydroxy-2-naphthaldehyde plays a crucial role in the geometry and electrochemical behavior of its metal complexes. [] For instance, copper(II) complexes with Schiff bases derived from 3-hydroxy-2-naphthaldehyde exhibit greater distortion from planarity compared to their 2-hydroxy-1-naphthaldehyde counterparts. [] This distortion influences their reduction potentials, making them more easily reduced to copper(I) complexes. []

Q3: Can you elaborate on the significance of 3-hydroxy-2-naphthaldehyde in the context of aggregation-induced emission (AIE) and its application in sensing?

A3: Derivatives of 3-hydroxy-2-naphthaldehyde have been explored as potential AIEgens, which are molecules that exhibit enhanced fluorescence emission in the aggregated state. [, ] For example, condensation products of 3-hydroxy-2-naphthaldehyde with specific amines have demonstrated deep red/near-infrared (DR/NIR) emission in both solution and solid states. [, ] This unique property makes them attractive candidates for developing fluorescent probes for sensing applications, particularly in biological systems where aggregation is common. []

Q4: How is 3-hydroxy-2-naphthaldehyde employed in the study of protein-bound amino groups?

A4: 3-Hydroxy-2-naphthaldehyde serves as a valuable reagent in histochemical techniques for visualizing protein-bound amino groups in fixed tissue sections. [] The aldehyde group reacts with primary amino groups present in proteins to form Schiff bases. [] Subsequent coupling with a specific diazonium salt (tetrazotized diorthoanisidine) results in the formation of a colored azo dye at the sites of reaction, enabling visualization under a microscope. []

Q5: What computational chemistry approaches have been utilized to study 3-hydroxy-2-naphthaldehyde and its derivatives?

A5: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, geometry, and properties of 3-hydroxy-2-naphthaldehyde and its metal complexes. [] For example, DFT studies have been instrumental in elucidating the influence of substituents on the molecular structure and electrochemical behavior of copper(II) complexes with 3-hydroxy-2-naphthaldehyde Schiff base ligands. [] This computational approach provides valuable insights into the structure-property relationships of these compounds.

Q6: Has research explored potential interactions of 3-hydroxy-2-naphthaldehyde with DNA?

A6: Yes, studies have investigated the interaction between rare earth complexes of 3-hydroxy-2-naphthaldehyde thiosemicarbazide and calf thymus DNA (ct-DNA). [] Spectroscopic techniques like electronic absorption and fluorescence spectroscopy, along with viscosity measurements, suggest that these complexes bind to ct-DNA through an intercalation mode. [] This finding highlights the potential of 3-hydroxy-2-naphthaldehyde derivatives for developing DNA-targeting agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)